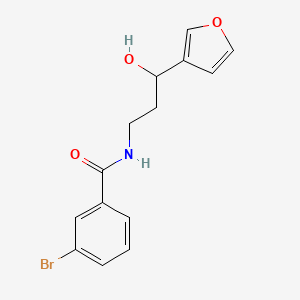

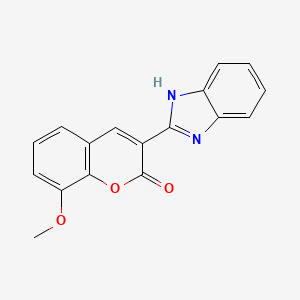

3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They often have interesting biological activities and are used in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would consist of a benzene ring attached to an amide group, with additional substituents attached to the benzene ring and the nitrogen of the amide .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various electrophiles. The specific reactions that “this compound” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure . These could include its molecular weight, solubility, melting point, and boiling point.科学的研究の応用

Synthesis and Substitution Applications

An Efficient Synthesis and Substitution of 3-Aroyl-2-Bromobenzo[b]furans The compound "3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide" demonstrates significant synthetic flexibility, particularly in its bromo and furan components. This is highlighted in a study where an efficient method was developed for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors. The 2-bromo group in these compounds acted as a versatile synthetic handle, allowing for diverse modifications through palladium-mediated couplings and direct nucleophilic substitutions, leading to a wide range of 2-substituted-3-aroyl-benzo[b]furans (Gill et al., 2008).

Characterization and Synthesis of Derivatives

Synthesis and Characterization of N-Allyl-4-Piperidyl Benzamide Derivatives The bromo and benzamide functionalities of the compound are involved in the synthesis of complex molecules. For instance, a novel non-peptide CCR5 antagonist was synthesized, involving intermediate steps with bromo-benzene and benzamide derivatives. The synthesis route included elimination reactions, reduction reactions, and bromization, showcasing the compound's role in creating pharmacologically relevant structures (Cheng De-ju, 2014).

Structural and Interaction Studies

Intermolecular Interactions in Antipyrine-like Derivatives The structural and interaction properties of bromo-benzamide derivatives were explored through synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide were studied, showing the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).

Molecular Modification for Sensing and Imaging

Ingenious Modification of Molecular Structure Regulates Excited-State Intramolecular Proton and Charge Transfer Modifying the molecular structure of compounds related to this compound can significantly impact their excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This has promising applications in fluorescence sensing and imaging, demonstrating the compound's potential in high-technology applications (Han et al., 2018).

作用機序

The mechanism of action of a compound like “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” would depend on its biological target. Benzamides often act by binding to specific proteins or enzymes in the body.

特性

IUPAC Name |

3-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHNLTWEOPCJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2634457.png)

![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)